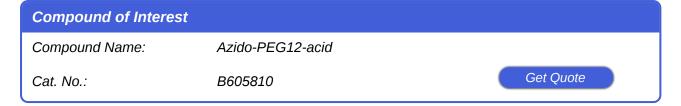


An In-depth Technical Guide to Azido-PEG12acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **Azido-PEG12-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer, enables the precise and efficient linkage of diverse molecular entities.

Core Molecular Information

Azido-PEG12-acid is a monodisperse PEG linker, meaning it has a defined molecular weight and structure, which is crucial for the synthesis of well-defined bioconjugates. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1][2]

Property	Value	Reference
Chemical Formula	C27H53N3O14	[1][3]
Molecular Weight	643.7 g/mol	[1]
Alternate MW	643.72 g/mol	
CAS Number	1167575-20-3	

Chemical Reactivity and Applications



The utility of Azido-PEG12-acid stems from its two distinct reactive termini:

- Azide Group (N3): This functional group is primarily used in "click chemistry," most notably
 the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable
 triazole linkage with molecules containing a terminal alkyne. The azide can also participate in
 strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or
 BCN, which is a copper-free click chemistry variant.
- Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-NH2), which are abundant in biomolecules like proteins (e.g., on lysine residues). This reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), results in a stable amide bond.

This dual reactivity makes **Azido-PEG12-acid** an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins or peptides.

Experimental Protocols

The following are generalized protocols for the two primary conjugation reactions involving **Azido-PEG12-acid**. Optimization may be required for specific applications.

1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of **Azido-PEG12-acid** to an alkynemodified molecule (e.g., a protein or oligonucleotide).

Materials:

- Azido-PEG12-acid
- Alkyne-modified molecule
- Copper (II) Sulfate (CuSO4)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper-chelating ligand (e.g., THPTA)



- Reaction Buffer (e.g., PBS, pH 7.4)
- DMSO or other suitable organic solvent

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG12-acid in DMSO or water.
 - Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
 - Prepare a 20 mM stock solution of CuSO4 in water.
 - Prepare a 100 mM stock solution of THPTA ligand in water.
- · Reaction Setup:
 - In a microfuge tube, combine the alkyne-modified molecule with a desired molar excess of Azido-PEG12-acid in the reaction buffer.
 - Add the THPTA ligand solution to the reaction mixture.
 - Add the CuSO4 solution to the mixture and vortex briefly.
 - To initiate the reaction, add the freshly prepared Sodium Ascorbate solution.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes. The reaction should be protected from light.
- Purification:
 - The resulting conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.



2. Protocol for Carboxylic Acid-Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid group of **Azido-PEG12-acid** to a primary amine-containing molecule.

Materials:

- Azido-PEG12-acid
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve Azido-PEG12-acid in the Activation Buffer.
 - Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is a 2-5 fold excess of EDC and NHS over the carboxylic acid.
 - Incubate for 15 minutes at room temperature to form the semi-stable NHS ester.
- Conjugation to Amine:
 - Immediately add the amine-containing molecule to the activated Azido-PEG12-acid solution.
 - If necessary, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to facilitate the reaction with the primary amine.

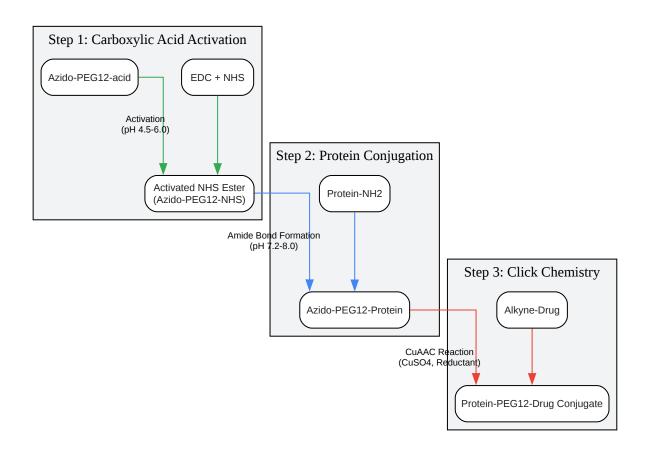


- Allow the reaction to proceed for 2 hours at room temperature.
- · Quenching:
 - (Optional) Quench any unreacted NHS esters by adding a quenching solution like hydroxylamine to a final concentration of 10 mM.
- Purification:
 - Purify the final conjugate using an appropriate method such as desalting columns or dialysis to remove excess reagents and byproducts.

Visualizing the Bioconjugation Workflow

The following diagram illustrates a typical workflow for using **Azido-PEG12-acid** to link a protein to a small molecule drug.





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Caption: Workflow for protein-drug conjugation using Azido-PEG12-acid.

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